molecular formula C12H23N3O6 B1205944 delta-6-Dehydro-5,5'-dihydroxy-lys-nle CAS No. 51794-27-5

delta-6-Dehydro-5,5'-dihydroxy-lys-nle

Cat. No.: B1205944
CAS No.: 51794-27-5
M. Wt: 305.33 g/mol
InChI Key: DURWCOJUBQZWSY-GDRRJGKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"delta-6-Dehydro-5,5'-dihydroxy-lys-nle" is a synthetic peptide derivative featuring a dehydrolysine (Δ⁶-dehydrolysine) backbone modified with dual hydroxyl groups at the 5 and 5' positions, alongside a norleucine (nle) residue. The "delta-6" designation indicates a double bond between carbons 6 and 7 of the lysine side chain, introducing rigidity and altering conformational dynamics. Norleucine, a non-proteinogenic amino acid analog, replaces methionine in some synthetic systems to improve oxidative stability.

Properties

CAS No.

51794-27-5

Molecular Formula

C12H23N3O6

Molecular Weight

305.33 g/mol

IUPAC Name

2-amino-6-[[(5S)-5-amino-5-carboxy-2-oxopentyl]amino]-5-hydroxyhexanoic acid

InChI

InChI=1S/C12H23N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7,9-10,15-16H,1-6,13-14H2,(H,18,19)(H,20,21)/t7?,9?,10-/m0/s1

InChI Key

DURWCOJUBQZWSY-GDRRJGKNSA-N

SMILES

C(CC(C(=O)O)N)C(CNCC(=O)CCC(C(=O)O)N)O

Isomeric SMILES

C(CC(=O)CNCC(CCC(C(=O)O)N)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(C(=O)O)N)C(CNCC(=O)CCC(C(=O)O)N)O

Synonyms

delta-6-dehydro-5,5'-dihydroxy-Lys-Nle
delta-6-dehydro-5,5'-dihydroxylysylnorleucine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "delta-6-Dehydro-5,5'-dihydroxy-lys-nle," we analyze structurally related compounds, focusing on functional groups, bond geometries, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Key Features Bond Angles (Example) Functional Groups Potential Applications
This compound Δ⁶-dehydrolysine, dual hydroxyls, norleucine Not reported in literature Hydroxyl, amine, alkene Peptide therapeutics, inhibitors
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one [] Nitro-substituted cyclohexadienone, methylanilino group C7—C6—N2: 119.53° Nitro, hydroxyl, ketone Organic synthesis, crystallography
Norleucine-modified peptides Norleucine substitution (e.g., methionine analogs) Standard peptide bond angles (~120°) Amine, carboxyl, alkyl chain Stabilized biopharmaceuticals

Key Observations

Functional Group Diversity: Unlike the nitro and ketone groups in the cyclohexadienone derivative from , "this compound" relies on hydroxyl and alkene moieties.

Bond Geometry and Conformation: The cyclohexadienone compound exhibits distinct bond angles (e.g., C7—C6—N2: 119.53° ), likely due to steric and electronic effects from the nitro group.

Role of Norleucine: Norleucine’s linear side chain (compared to methionine’s thioether) improves resistance to oxidation, a feature shared with other norleucine-containing peptides. This modification aligns with strategies to enhance peptide stability in therapeutic contexts.

Hydrogen-Bonding Capacity: The 5,5'-dihydroxy groups in "this compound" contrast with the single hydroxyl group in the cyclohexadienone compound. Dual hydroxyls could facilitate stronger interactions with polar residues in enzymatic active sites or metal ions.

Research Findings and Limitations

  • Synthetic Accessibility: The cyclohexadienone derivative’s synthesis () involves nitro-aromatic chemistry, while "this compound" likely requires solid-phase peptide synthesis with selective hydroxylation and dehydration steps.
  • Data Gaps: Direct experimental data on "this compound" (e.g., crystallography, bioactivity) are absent in the provided evidence.

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